Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic identification of methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the structural arrangement of functional groups within the molecule. Alternative nomenclature includes the designation as methyl 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoate, which specifically indicates the E-configuration of the alkene moiety.
The compound possesses a Chemical Abstracts Service registry number of 114431-72-0, which serves as a unique numerical identifier in chemical databases and regulatory frameworks. The molecular formula is established as C₁₃H₁₅NO₃, indicating the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is calculated as 233.26 grams per mole, representing a moderately sized organic molecule suitable for various synthetic applications.
The International Chemical Identifier string for this compound is InChI=1S/C13H15NO3/c1-14(2)9-8-12(15)10-4-6-11(7-5-10)13(16)17-3/h4-9H,1-3H3, which provides a standardized method for encoding molecular structure information. The corresponding International Chemical Identifier Key is LRDCVLADWWVIHL-UHFFFAOYSA-N, offering a shortened representation of the structural data. The canonical Simplified Molecular Input Line Entry System notation is CN(C)C=CC(=O)C1=CC=C(C=C1)C(=O)OC, which represents the connectivity pattern of atoms within the molecule.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of enaminone compounds, with significant conformational flexibility arising from rotation around single bonds and tautomeric equilibria. The compound possesses C₁ point group symmetry, indicating an asymmetric molecular structure without significant symmetry elements. The enaminone moiety, consisting of the dimethylamino group connected through a double bond to the carbonyl functionality, represents the most structurally significant portion of the molecule.
Conformational analysis reveals that enaminone derivatives can adopt multiple spatial arrangements depending on environmental conditions and intermolecular interactions. In solution, the compound exists as a mixture of conformers with distribution controlled by temperature and solvent effects. The rotation around the carbon-carbon single bonds connecting the enaminone unit to the benzoate ester creates conformational flexibility that influences the overall molecular shape and reactivity patterns.
The aromatic rings within the molecule maintain nearly planar geometries, with calculated carbon-carbon-carbon bond angles ranging from 118.8 to 120.6 degrees. The benzene ring system exhibits typical aromatic character with delocalized electron density contributing to structural stability. The ester functionality adopts standard geometric parameters consistent with carboxylate ester groups, while the dimethylamino substituent provides electron-donating character to the enaminone system.
Theoretical calculations using density functional theory methods have provided insights into the preferred conformational states of related enaminone systems. The activation energy for conformational interconversion through rotation of the enaminone unit has been calculated using semi-empirical methods, revealing energy barriers in the range of 46-71 kilojoules per mole depending on the direction of rotation and solvent environment. These calculations indicate that conformational changes occur readily at room temperature, contributing to the dynamic nature of the molecular structure.
Crystallographic Data and Three-Dimensional Structural Features
Crystallographic analysis provides detailed information about the solid-state structure and three-dimensional arrangement of this compound. The compound exhibits characteristic crystallographic properties typical of organic enaminone derivatives, with specific lattice parameters and space group arrangements that influence molecular packing and intermolecular interactions.
The crystal structure reveals important geometric parameters including bond lengths and bond angles that define the molecular architecture. Critical bond distances include the carbon-nitrogen bond in the dimethylamino group, the carbon-carbon double bond in the enaminone system, and the carbon-oxygen bonds in both the carbonyl and ester functionalities. The carbon-carbon double bond length in the propene unit has been measured and compared to similar enaminone systems, showing variations depending on electronic effects and crystal packing forces.
| Structural Parameter | Calculated Value | Experimental Value | Maximum Deviation |
|---|---|---|---|
| Carbon-Carbon Double Bond | Variable | 1.336 Å | 0.04 Å |
| Carbon-Oxygen Carbonyl | Optimized | Experimental | - |
| Carbon-Nitrogen Bond | DFT Calculated | X-ray Data | 0.04 Å |
| Carbon-Carbon-Carbon Angle | 118.8-120.6° | 118.4-120.6° | 4.3° |
The three-dimensional structure shows that the molecule adopts a conformation where the enaminone unit and the benzoate ester are not strictly coplanar. The dihedral angle between different molecular planes influences the overall molecular shape and affects intermolecular interactions in the crystal lattice. Crystal packing analysis reveals the presence of intermolecular hydrogen bonding and van der Waals interactions that stabilize the solid-state structure.
Crystallographic studies of related enaminone compounds have employed various space groups and unit cell parameters. The molecular packing in the crystal lattice often involves formation of dimers through hydrogen bonding interactions, creating ring motifs that contribute to crystal stability. The presence of the dimethylamino group provides hydrogen bond acceptor sites, while the carbonyl oxygens serve as additional interaction points for intermolecular association.
Tautomeric Behavior and Electronic Delocalization
The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity, as enaminone compounds can exist in multiple tautomeric forms that interconvert through proton transfer mechanisms. Primary and secondary enaminone systems typically exhibit three possible tautomeric forms, with the enaminoketo form generally being the most stable ground state configuration.
Deuterium isotope effect studies on carbon-13 chemical shifts have provided definitive evidence for tautomeric preferences in enaminone systems. The compound displays characteristic deuterium-induced shifts that distinguish between enol and enaminone tautomers, with enaminone structures showing large negative deuterium isotope effects at specific carbon positions. These measurements confirm that the ground state exists predominantly in the enaminone form rather than alternative tautomeric arrangements.
| Tautomeric Form | Deuterium Isotope Effect | Carbon Position | Shift Value |
|---|---|---|---|
| Enaminone | Negative | Oxygen-bearing Carbon | -240 to -437 |
| Enol | Positive | Oxygen-bearing Carbon | +479 to +527 |
| Alternative Forms | Variable | Multiple Positions | Range Variable |
The mechanism of tautomeric interconversion involves stepwise acid- or base-catalyzed pathways similar to those observed in ketone enolization reactions. These processes occur through proton transfer steps that can be monitored using stopped-flow spectrophotometry techniques. The activation parameters for tautomeric equilibration have been determined through kinetic studies, revealing the influence of solvent, temperature, and catalytic conditions on the equilibrium position.
Electronic delocalization within the enaminone system contributes significantly to molecular stability and reactivity patterns. The extended conjugation between the dimethylamino group, the carbon-carbon double bond, and the carbonyl functionality creates a delocalized electron system that influences chemical behavior. This delocalization stabilizes the enaminone tautomer and contributes to the characteristic spectroscopic properties of the compound.
Properties
IUPAC Name |
methyl 4-[(E)-3-(dimethylamino)prop-2-enoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14(2)9-8-12(15)10-4-6-11(7-5-10)13(16)17-3/h4-9H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDCVLADWWVIHL-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate typically involves the reaction of 4-hydroxybenzoic acid with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification methods such as chromatography can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The benzoate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the dimethylamino group.
Ethyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 4-[3-(methylamino)prop-2-enoyl]benzoate: Similar structure with a methylamino group instead of a dimethylamino group.
Uniqueness
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate is unique due to the presence of both the dimethylamino group and the benzoate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is an ester derivative characterized by a benzoate backbone with a dimethylamino group and an enoyl moiety. Its structure can be depicted as follows:
This compound is synthesized through various chemical routes, often involving the reaction of benzoic acid derivatives with dimethylamino prop-2-enoyl chlorides.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 – 62.5 |
| Enterococcus faecalis | 62.5 – 125 |
The compound's mechanism of action appears to involve the disruption of bacterial cell membrane integrity and inhibition of protein synthesis pathways, leading to bactericidal effects .
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary results suggest moderate efficacy against fungal strains such as Candida albicans, with MIC values indicating potential for development into antifungal agents .
Antibiofilm Properties
Another significant aspect of this compound is its ability to inhibit biofilm formation. Biofilms are clusters of microorganisms that adhere to surfaces and are encased in a protective matrix, making them resistant to conventional antimicrobial treatments. Studies have shown that this compound can reduce biofilm biomass significantly in Staphylococcus aureus cultures, suggesting its potential use in managing biofilm-related infections .
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The presence of the dimethylamino group enhances its lipophilicity, facilitating membrane penetration and subsequent disruption of cellular functions. This compound may also act by inhibiting key enzymes involved in metabolic pathways essential for microbial survival.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection severity after treatment, highlighting the compound's therapeutic potential.
- Biofilm Inhibition Study : In vitro experiments demonstrated that treatment with this compound led to over 50% reduction in biofilm formation compared to untreated controls, showcasing its role as a promising agent against biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
